molecular formula C11H6F3N3O2S B13720315 2-Mercapto-6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidine

2-Mercapto-6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidine

Cat. No.: B13720315
M. Wt: 301.25 g/mol
InChI Key: YBUSTIFYJKDXFB-UHFFFAOYSA-N
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Description

2-Mercapto-6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with a mercapto group, a nitrophenyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Mercapto-6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidine typically involves the following steps:

  • Formation of the Pyrimidine Ring: : The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative. For example, the reaction between ethyl acetoacetate and guanidine hydrochloride in the presence of a base such as sodium ethoxide can yield 2-amino-4,6-dimethylpyrimidine.

  • Introduction of the Trifluoromethyl Group: : The trifluoromethyl group can be introduced through a nucleophilic substitution reaction. For instance, 2-amino-4,6-dimethylpyrimidine can be reacted with trifluoromethyl iodide in the presence of a strong base like potassium tert-butoxide to form 2-amino-4-(trifluoromethyl)-6-methylpyrimidine.

  • Nitration of the Phenyl Ring: : The nitrophenyl group can be introduced through a nitration reaction. For example, 4-nitroaniline can be synthesized by nitrating aniline with a mixture of concentrated sulfuric acid and nitric acid.

  • Formation of the Final Compound: : The final compound can be synthesized by reacting 2-amino-4-(trifluoromethyl)-6-methylpyrimidine with 4-nitroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The mercapto group in 2-Mercapto-6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidine can undergo oxidation to form a disulfide bond. Common oxidizing agents include hydrogen peroxide and iodine.

  • Reduction: : The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

  • Substitution: : The trifluoromethyl group can participate in nucleophilic substitution reactions. For example, it can be replaced by a nucleophile such as a thiolate ion.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, iodine, and other oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, and other reducing agents.

    Substitution: Thiolate ions and other nucleophiles.

Major Products Formed

    Oxidation: Formation of disulfide bonds.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

2-Mercapto-6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidine has various scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents. Its unique structure allows for the exploration of new drug candidates with potential therapeutic effects.

    Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

    Biological Research: The compound can be used in studies to understand its interactions with biological targets, potentially leading to the discovery of new biochemical pathways and mechanisms.

Mechanism of Action

The mechanism of action of 2-Mercapto-6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The nitrophenyl group may participate in electron transfer reactions, influencing the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Mercapto-4-(trifluoromethyl)pyrimidine: Lacks the nitrophenyl group, resulting in different chemical and biological properties.

    6-(4-Nitrophenyl)-4-(trifluoromethyl)pyrimidine:

    2-Mercapto-6-(4-nitrophenyl)pyrimidine: Lacks the trifluoromethyl group, leading to differences in lipophilicity and biological activity.

Uniqueness

2-Mercapto-6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidine is unique due to the presence of all three functional groups: the mercapto group, the nitrophenyl group, and the trifluoromethyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H6F3N3O2S

Molecular Weight

301.25 g/mol

IUPAC Name

4-(4-nitrophenyl)-6-(trifluoromethyl)-1H-pyrimidine-2-thione

InChI

InChI=1S/C11H6F3N3O2S/c12-11(13,14)9-5-8(15-10(20)16-9)6-1-3-7(4-2-6)17(18)19/h1-5H,(H,15,16,20)

InChI Key

YBUSTIFYJKDXFB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(=S)NC(=C2)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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